Pseudoyohimbine

Description

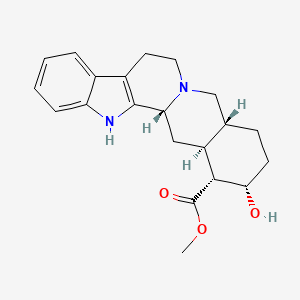

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGXFZZNTVWLAY-AECJZGCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701018972 | |

| Record name | Pseudoyohimbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-37-7 | |

| Record name | Pseudoyohimbine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudoyohimbine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PSEUDOYOHIMBINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pseudoyohimbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSEUDOYOHIMBINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ26Z3D476 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Natural Provenance of Pseudoyohimbine: A Technical Guide for Researchers

Introduction

Pseudoyohimbine, a diastereomer of the well-known indole (B1671886) alkaloid yohimbine (B192690), is a naturally occurring compound that has garnered interest within the scientific community for its distinct pharmacological profile. As a stereoisomer of yohimbine, it shares the same core molecular structure but differs in the spatial arrangement of its atoms, leading to potential variations in its biological activity. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its isolation and analysis, and an exploration of its biosynthetic and potential signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this specific yohimbane alkaloid.

Natural Sources of this compound

This compound is primarily found in plant species belonging to the Apocynaceae and Rubiaceae families, often co-occurring with a variety of other indole alkaloids, including its more abundant stereoisomer, yohimbine.

Primary Botanical Sources

The principal natural source of this compound is the bark of the West African evergreen tree, Pausinystalia johimbe (synonym Corynanthe yohimbe), which is also the primary commercial source of yohimbine.[1][2] The bark of this tree contains a complex mixture of alkaloids, with yohimbine being the most abundant. This compound is present as one of the minor alkaloidal constituents.

Various species of the genus Rauwolfia are also significant sources of this compound and other yohimbane alkaloids. These plants have a long history of use in traditional medicine, particularly in Ayurveda.[3][4] Species in which yohimbine-type alkaloids, including this compound, have been identified include:

Other Reported Botanical Sources

Scientific databases and literature also report the presence of this compound in other plant genera within the Apocynaceae family:

-

Alstonia mairei : This species has been identified as a source of various monoterpenoid indole alkaloids, and the presence of this compound has been reported.[8]

-

Catharanthus trichophyllus : Another member of the Apocynaceae family, this plant is known to produce a diverse array of indole alkaloids, with reports indicating the presence of this compound.[8]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound in its natural sources is generally lower than that of its isomer, yohimbine. Quantitative data is often presented for the total alkaloid content or for the major alkaloid, yohimbine. Specific quantification of this compound requires advanced analytical techniques capable of separating the various stereoisomers.

| Plant Species | Plant Part | Analytical Method | Reported this compound Content | Reference |

| Pausinystalia johimbe | Bark | Not Specified | Present as a minor alkaloid | [1] |

| Rauwolfia serpentina | Roots | Not Specified | Present among other indole alkaloids | [3][5] |

| Alstonia mairei | Not Specified | Not Specified | Reported as present | [8] |

| Catharanthus trichophyllus | Not Specified | Not Specified | Reported as present | [8] |

Note: Specific quantitative data for this compound is limited in publicly available literature. The table reflects its presence, and its concentration is generally understood to be significantly lower than that of yohimbine in these sources.

Experimental Protocols

The extraction, isolation, and quantification of this compound from plant matrices involve multi-step processes that leverage the physicochemical properties of alkaloids. Due to its isomeric nature, chromatographic separation is a critical step.

General Alkaloid Extraction from Plant Material

This protocol provides a general framework for the extraction of indole alkaloids from plant sources like Rauwolfia or Pausinystalia bark.

1. Sample Preparation:

-

The plant material (e.g., dried bark or roots) is finely powdered to increase the surface area for solvent extraction.

2. Extraction:

-

The powdered material is subjected to extraction with a suitable organic solvent, typically methanol (B129727) or ethanol, often using a Soxhlet apparatus or sonication to enhance efficiency.[9][10]

-

The extraction is repeated multiple times to ensure exhaustive recovery of the alkaloids.

3. Acid-Base Partitioning for Alkaloid Enrichment:

-

The crude extract is concentrated under reduced pressure.

-

The residue is dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid or tartaric acid) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

-

This acidic solution is then washed with a non-polar organic solvent (e.g., hexane (B92381) or chloroform) to remove non-alkaloidal lipophilic impurities.

-

The pH of the aqueous layer is then adjusted to be alkaline (pH 9-10) with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate) to deprotonate the alkaloids, making them soluble in organic solvents.

-

The alkaloids are then extracted from the alkaline aqueous phase into an immiscible organic solvent such as chloroform (B151607) or dichloromethane. This acid-base partitioning step is crucial for separating the alkaloids from other plant constituents.[11]

4. Isolation and Purification:

-

The enriched alkaloid fraction is concentrated and can be further purified using chromatographic techniques. Column chromatography using silica (B1680970) gel or alumina (B75360) is a common method, with elution gradients of solvents like chloroform and methanol of increasing polarity.[12]

-

For the separation of diastereomers like this compound from yohimbine, more advanced techniques are required.

Chromatographic Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors are the methods of choice for the separation and quantification of yohimbine isomers.

1. UHPLC-UV/MS Method for Yohimbine Isomer Separation:

-

Column: A C18 reversed-phase column is typically used.[5]

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium hydroxide) and an organic phase (e.g., acetonitrile (B52724) or methanol with the same modifier) is employed. The gradient is optimized to achieve baseline separation of the isomers.[5][13]

-

Detection:

-

UV/Diode Array Detector (DAD): Detection is typically performed at a wavelength around 280 nm.[10]

-

Mass Spectrometry (MS): For higher sensitivity and structural confirmation, a mass spectrometer (e.g., tandem MS) is used. This allows for the identification of compounds based on their mass-to-charge ratio and fragmentation patterns.[14]

-

-

Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound. The peak area of this compound in the sample is compared to the calibration curve to determine its concentration.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC-MS can also be used for the analysis of yohimbine alkaloids. Derivatization may be necessary to improve the volatility and thermal stability of the compounds.[15]

Biosynthesis and Signaling Pathways

Biosynthesis of Yohimbane Alkaloids

The biosynthesis of this compound follows the general pathway for monoterpenoid indole alkaloids (MIAs), originating from the precursors tryptamine (B22526) (derived from tryptophan) and secologanin (B1681713) (derived from the terpenoid pathway).

The key steps in the biosynthesis of yohimbane alkaloids are the condensation of tryptamine and secologanin by strictosidine synthase (STR) to form strictosidine.[16] The glucose moiety is then cleaved by strictosidine β-D-glucosidase (SGD) to yield the reactive strictosidine aglycone. This intermediate can then be converted to 4,21-dehydrogeissoschizine, which serves as a precursor for the synthesis of various yohimbane stereoisomers, including this compound, through the action of enzymes like yohimbine synthase (YOS).[16]

Signaling Pathways

The pharmacological effects of yohimbine and its isomers are primarily attributed to their interaction with adrenergic receptors. Yohimbine is a well-characterized α2-adrenergic receptor antagonist.[1][2] By blocking presynaptic α2-adrenoceptors, it increases the release of norepinephrine, leading to sympathomimetic effects.

Due to the limited specific research on this compound, its signaling pathways are often inferred from studies on yohimbine and comparative studies of its isomers. It is presumed to also act as an α-adrenergic antagonist, although its affinity and selectivity for different receptor subtypes may differ from yohimbine. Some studies on yohimbine diastereomers suggest variations in their cardiovascular effects, which are likely due to differences in their affinities for α1 and α2-adrenoceptors.[17][18]

Yohimbine also exhibits affinity for other receptors, including serotonergic (5-HT) and dopaminergic receptors, which contributes to its complex pharmacological profile.[1][19] It is plausible that this compound shares some of these interactions, but further research is needed to delineate its specific receptor binding profile and downstream signaling cascades.

This compound is a naturally occurring indole alkaloid found predominantly in Pausinystalia johimbe and various Rauwolfia species. While present in smaller quantities than its isomer yohimbine, its distinct stereochemistry warrants further investigation into its unique pharmacological properties. The extraction and isolation of this compound require sophisticated chromatographic techniques to separate it from other co-occurring alkaloids. Its biosynthesis follows the established pathway for monoterpenoid indole alkaloids. The primary mechanism of action is likely through the antagonism of α2-adrenergic receptors, similar to yohimbine, though further research is necessary to fully elucidate its specific signaling pathways and therapeutic potential. This guide provides a foundational resource for researchers embarking on the study of this intriguing natural compound.

References

- 1. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of the Alkaloid Content of Rauwolfia serpentina Roots from Regenerated Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. This compound | C21H26N2O3 | CID 251562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Characterization of alpha 2-adrenergic receptors in human platelets by binding of a radioactive ligand [3H]yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. Sub-nanogram analysis of yohimbine and related compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aktpublication.com [aktpublication.com]

- 13. Determination of Yohimbine in Yohimbe Bark and Related Dietary Supplements Using UHPLC-UV/MS: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lcms.cz [lcms.cz]

- 15. Analysis of yohimbine alkaloid from Pausinystalia yohimbe by non-aqueous capillary electrophoresis and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Yohimbine diastereoisomers: cardiovascular effects after central and peripheral application in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of yohimbine stereoisomers on contractions of rat aortic strips produced by agonists with different selectivity for alpha 1- and alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacological and biochemical properties of isomeric yohimbine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Pseudoyohimbine Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoyohimbine is a diastereomer of the well-known monoterpenoid indole (B1671886) alkaloid (MIA), yohimbine (B192690). These compounds, belonging to the yohimbane class of alkaloids, are primarily found in plants of the Apocynaceae and Rubiaceae families, such as Rauvolfia and Pausinystalia species. While yohimbine is extensively studied for its α2-adrenergic receptor antagonist activity, its stereoisomers, including this compound, exhibit distinct pharmacological profiles, making them valuable targets for drug discovery and development. Understanding the biosynthetic pathway is critical for harnessing metabolic engineering and synthetic biology approaches to produce these complex molecules sustainably. This guide provides an in-depth overview of the this compound biosynthesis pathway, focusing on the core enzymatic steps, available quantitative data, and relevant experimental protocols.

Core Biosynthetic Pathway

The biosynthesis of all yohimbane alkaloids, including this compound, begins with the universal MIA precursor, strictosidine (B192452). Strictosidine is formed through the condensation of tryptamine (B22526) (derived from tryptophan) and the monoterpenoid secologanin (B1681713) (derived from the mevalonate (B85504) or MEP pathway). The subsequent steps involve deglycosylation, cyclization, and a series of reduction reactions that ultimately determine the final stereochemistry of the yohimbane skeleton.

The key enzymatic steps leading to the yohimbane core are:

-

Strictosidine Synthesis : Tryptophan is decarboxylated to tryptamine by tryptophan decarboxylase (TDC) . Concurrently, geranyl diphosphate (B83284) is converted to secologanin through a multi-step process. Strictosidine synthase (STR) then catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to form 3α(S)-strictosidine, the central precursor to thousands of MIAs.[1]

-

Deglycosylation : Strictosidine β-D-glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine, yielding a highly reactive and unstable aglycone.[2][3] This intermediate can exist in equilibrium with several forms, including cathenamine (B1202132) and 4,21-dehydrogeissoschizine.[4]

-

Formation of the Yohimbane Skeleton : The transformation from the strictosidine aglycone to the yohimbane skeleton is a critical branching point. An enzyme identified as Yohimbine Synthase (YOS) , a medium-chain dehydrogenase/reductase (MDR), catalyzes the cyclization and subsequent reduction of a strictosidine-derived intermediate to produce various yohimbane stereoisomers.[4][5] The specific stereochemical outcome (e.g., this compound vs. yohimbine or rauwolscine) is determined by the facial selectivity of the hydride reduction catalyzed by YOS or other related reductases. While the precise enzyme that stereospecifically yields this compound is a subject of ongoing research, it is understood to be a member of this reductase family.

Quantitative Data on Key Biosynthetic Enzymes

Quantitative kinetic data for the enzymes in the this compound pathway are crucial for metabolic engineering and modeling efforts. However, comprehensive data is sparse and often derived from studies on orthologous enzymes from different plant species, primarily Catharanthus roseus and Rauvolfia serpentina.

| Enzyme | Source Organism | Substrate(s) | K_m_ (mM) | V_max_ | pH Optimum | Reference(s) |

| Strictosidine Synthase (STR) | Catharanthus roseus | Tryptamine | 2.3 | - | 6.8 | [6] |

| Secologanin | 3.4 | - | 6.8 | [6] | ||

| Strictosidine β-Glucosidase (SGD) | Catharanthus roseus | Strictosidine | 0.23 ± 0.02 | 10.3 ± 0.3 nmol/min/mg | ~6.0 | [7][8] |

| Vincoside (Stereoisomer) | 0.35 ± 0.05 | 2.5 ± 0.1 nmol/min/mg | ~6.0 | [7] | ||

| Yohimbine Synthase (YOS) | Rauvolfia tetraphylla | 4,21-Dehydrogeissoschizine | Not Reported | Not Reported | Not Reported | [4][5] |

Note: Kinetic parameters for Yohimbine Synthase (YOS) are not yet well-defined in the literature. The activity is known, but detailed Michaelis-Menten kinetics have not been published. The data for SGD was noted to fit a sigmoidal curve, suggesting cooperative kinetics, rather than standard Michaelis-Menten kinetics.[7]

Experimental Protocols

Detailed methodologies are essential for the study of MIA biosynthesis. Below are summarized protocols for key experimental procedures cited in the literature.

Protocol 1: Heterologous Expression of Biosynthetic Enzymes in S. cerevisiae

The functional characterization of candidate genes identified from plant transcriptomes is often performed via heterologous expression in microbial hosts like Saccharomyces cerevisiae (yeast).[9][10]

Methodology:

-

Gene Isolation and Cloning :

-

Isolate total RNA from a relevant plant tissue (e.g., roots of Rauvolfia serpentina).

-

Synthesize a cDNA library from the extracted mRNA.

-

Based on sequence homology to known synthases, design primers to amplify the full-length coding sequence of the target gene (e.g., a candidate YOS).

-

Clone the amplified gene into a yeast expression vector (e.g., pESC series) under the control of an inducible promoter like GAL1.[3]

-

-

Yeast Transformation and Culture :

-

Transform a suitable S. cerevisiae strain (e.g., BY4741) with the expression plasmid using the lithium acetate (B1210297)/polyethylene glycol method.

-

Select for successful transformants on appropriate dropout media (e.g., SD/-Ura).

-

Grow a starter culture in selective media with a non-inducing carbon source (e.g., raffinose).

-

Inoculate a larger expression culture and induce protein expression by adding galactose.

-

-

Protein Extraction :

-

Harvest yeast cells by centrifugation.

-

Resuspend cells in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, and protease inhibitors).

-

Lyse cells using glass beads and vortexing, or by using a French press.

-

Clarify the lysate by centrifugation to obtain the cell-free extract containing the heterologously expressed enzyme.

-

Protocol 2: In Vitro Enzyme Assay for Yohimbine Synthase (YOS) Activity

This protocol is adapted from methodologies used to characterize enzymes that act downstream of strictosidine.

-

Reaction Mixture Preparation :

-

In a microcentrifuge tube, combine the following in a total volume of 100 µL:

-

Phosphate buffer (100 mM, pH 7.0)

-

NADPH (1-2 mM)

-

Substrate (e.g., 4,21-dehydrogeissoschizine, synthesized or enzymatically generated in situ from strictosidine).

-

Cell-free extract containing the expressed YOS enzyme (10-50 µg of total protein).

-

-

-

Incubation :

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

A control reaction using extract from yeast transformed with an empty vector should be run in parallel.

-

-

Reaction Termination and Extraction :

-

Stop the reaction by adding 200 µL of methanol (B129727) or by adding a basic solution like sodium carbonate (pH ~9-10).

-

Extract the alkaloid products by adding an equal volume of an organic solvent (e.g., ethyl acetate or dichloromethane) and vortexing vigorously.

-

Centrifuge to separate the phases and carefully collect the organic layer.

-

-

Analysis :

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of methanol (e.g., 50 µL) for analysis.

-

Analyze the products using LC-MS/MS.

-

Protocol 3: LC-MS/MS Analysis of Yohimbane Alkaloids

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for identifying and quantifying yohimbane isomers.[11][12]

-

Chromatographic Separation :

-

Column : A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm) is typically used.[11]

-

Mobile Phase : An isocratic or gradient elution using a mixture of acetonitrile (B52724) and water, often with a formic acid modifier (e.g., 0.1%) to improve peak shape and ionization. A typical mobile phase could be acetonitrile/water/formic acid (60/40/0.1, v/v/v).[11]

-

Flow Rate : ~0.2-0.4 mL/min.

-

Column Temperature : Maintained at around 40°C.

-

-

Mass Spectrometry Detection :

-

Ionization Mode : Electrospray ionization (ESI) in positive mode is effective for these nitrogen-containing alkaloids.

-

Detection Mode : Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

-

MRM Transitions : Specific precursor-to-product ion transitions are monitored for each isomer. For yohimbine and its isomers (including this compound), the parent mass is m/z 355.19. A common product ion for quantification is m/z 144.[11][13]

-

This compound: m/z 355.19 → 144.0

-

Yohimbine: m/z 355.19 → 144.0

-

-

Note: Since this compound and yohimbine are stereoisomers, they have the same mass and fragmentation pattern. Their identification relies entirely on their distinct retention times achieved through chromatographic separation.[13]

-

-

Quantification :

-

A calibration curve is generated using certified reference standards of this compound.

-

An internal standard (e.g., papaverine) is often used to correct for variations in sample preparation and instrument response.[11]

-

Conclusion and Future Outlook

The biosynthetic pathway leading to this compound is part of the complex and highly regulated network of monoterpenoid indole alkaloid metabolism in plants. While the upstream pathway to the central precursor strictosidine is well-elucidated, the specific enzymatic steps that dictate the final stereochemistry of the various yohimbane alkaloids are still an active area of research. The identification and characterization of stereospecific reductases, like members of the Yohimbine Synthase family, are key to fully understanding and manipulating this pathway.

For drug development professionals, a complete understanding of this pathway opens the door to producing this compound and novel derivatives through metabolic engineering in microbial hosts or plant cell cultures. Future research should focus on discovering the precise enzyme(s) responsible for this compound formation, elucidating their crystal structures and catalytic mechanisms, and characterizing their kinetic properties in detail. This knowledge will be instrumental in designing rational engineering strategies to improve yields and generate new-to-nature yohimbane compounds with potentially enhanced therapeutic properties.

References

- 1. Strictosidine synthase from Rauvolfia serpentina: analysis of a gene involved in indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Strictosidine beta-glucosidase - Wikipedia [en.wikipedia.org]

- 3. Molecular cloning and analysis of strictosidine beta-D-glucosidase, an enzyme in terpenoid indole alkaloid biosynthesis in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Tight-Knit Family: The Medium-Chain Dehydrogenase/Reductases of Monoterpene Indole Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substrate Specificity and Diastereoselectivity of Strictosidine Glucosidase, a Key Enzyme in Monoterpene Indole Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cloning and Overexpression of Strictosidine β-D-Glucosidase Gene Short Sequence from Catharanthus roseus in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigating Plant Biosynthetic Pathways Using Heterologous Gene Expression: Yeast as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]

- 11. Simultaneous Determination of Reserpine, Rescinnamine, and Yohimbine in Human Plasma by Ultraperformance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

- 13. researchgate.net [researchgate.net]

The Stereochemistry and Absolute Configuration of Pseudoyohimbine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoyohimbine is a diastereomer of the well-known indole (B1671886) alkaloid yohimbine (B192690). Both are part of a larger family of yohimbine alkaloids, which exhibit a wide range of pharmacological activities. The stereochemical arrangement of the chiral centers in these molecules is crucial as it dictates their three-dimensional shape and, consequently, their biological targets and pharmacological effects. This technical guide provides a detailed exploration of the stereochemistry and absolute configuration of this compound, offering a comparative analysis with its key diastereomers and outlining the experimental methodologies used for their structural elucidation.

Stereochemical Landscape of Yohimbine Alkaloids

The yohimbine skeleton contains five stereogenic centers, leading to a variety of possible stereoisomers. Based on the relative configurations at C3 and C20, the yohimbine alkaloids are broadly classified into four main series: normal, pseudo, allo, and epiallo. This compound belongs to the pseudo series, characterized by a specific arrangement of these key chiral centers.

The absolute configuration of this compound is defined by the spatial arrangement of its atoms, as systematically named under IUPAC nomenclature.

IUPAC Name: methyl (1R,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

This nomenclature precisely describes the R/S configuration at each chiral center, providing an unambiguous representation of its three-dimensional structure.

digraph "Yohimbine_Diastereomers" {

graph [rankdir="LR", splines=ortho, nodesep=0.8];

node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];

edge [fontname="Arial", fontcolor="#5F6368"];

subgraph "cluster_Normal" {

label="Normal";

style=filled;

color="#F1F3F4";

Yohimbine [label="Yohimbine"];

beta_Yohimbine [label="β-Yohimbine"];

}

subgraph "cluster_Pseudo" {

label="Pseudo";

style=filled;

color="#F1F3F4";

this compound [label="this compound"];

}

subgraph "cluster_Allo" {

label="Allo";

style=filled;

color="#F1F3F4";

Alloyohimbine [label="Allo-yohimbine"];

}

Yohimbine -> this compound [label="Diastereomers"];

Yohimbine -> Alloyohimbine [label="Diastereomers"];

this compound -> Alloyohimbine [label="Diastereomers"];

Yohimbine -> beta_Yohimbine [label="Epimers at C16"];

}

Diagram 2: X-ray crystallography workflow.

Detailed Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a suitable solvent system, such as methanol/ethyl acetate.

-

Data Collection: A selected crystal is mounted on a goniometer head and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation). A series of diffraction images are recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares procedures. The absolute configuration is typically determined using anomalous dispersion effects, often by calculating the Flack parameter.

X-ray Crystallographic Data for this compound (Representative):

Parameter Value Crystal System Orthorhombic Space Group P2₁2₁2₁ a (Å) Value b (Å) Value c (Å) Value α (°) 90 β (°) 90 γ (°) 90 Volume (ų) Value Z 4 R-factor (%) Value Flack parameter Value close to 0

*Note: Specific values for unit cell parameters and R-factor for this compound require access to the specific crystallographic information file (CIF), which is typically deposited in the Cambridge Crystallographic Data Centre (CCDC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), is invaluable for determining the relative stereochemistry of molecules in solution.

Experimental Workflow:

Diagram 3: NMR spectroscopy workflow for stereochemistry.

Detailed Methodology:

-

Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

1D NMR: ¹H and ¹³C spectra are acquired to identify the chemical environments of all protons and carbons.

-

2D Homonuclear Correlation (COSY): Establishes proton-proton coupling networks within the molecule.

-

2D Heteronuclear Correlation (HSQC/HMQC): Correlates directly bonded proton-carbon pairs.

-

2D Heteronuclear Multiple Bond Correlation (HMBC): Identifies long-range (2-3 bond) proton-carbon correlations, aiding in the assignment of quaternary carbons and piecing together molecular fragments.

-

2D NOESY/ROESY: Detects through-space correlations between protons that are close in proximity, providing crucial information about the relative stereochemistry. For example, a NOE correlation between H-3 and H-15 would indicate their cis relationship.

-

Data Analysis and Stereochemical Assignment: The analysis of the NOESY/ROESY spectra allows for the determination of the relative configuration of the stereocenters. By comparing the observed correlations with those predicted for different possible diastereomers, the correct stereochemistry can be deduced.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the absolute configuration of the molecule.

Experimental Workflow:

Diagram 4: Circular dichroism workflow.

Detailed Methodology:

-

Sample Preparation: A solution of this compound is prepared in a solvent that is transparent in the UV-Vis region of interest (e.g., methanol, acetonitrile). The concentration is adjusted to give an optimal absorbance.

-

CD Spectrum Acquisition: The CD spectrum is recorded on a CD spectropolarimeter over a suitable wavelength range (typically 200-400 nm for indole alkaloids).

-

Theoretical Calculation: Quantum chemical calculations, usually using time-dependent density functional theory (TD-DFT), are performed to predict the theoretical CD spectra for both possible enantiomers of the molecule.

-

Comparison and Assignment: The experimental CD spectrum is compared with the calculated spectra. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the confident assignment of the absolute configuration.

Conclusion

The stereochemistry of this compound is unequivocally defined by its absolute configuration, which has been rigorously established through a combination of spectroscopic and crystallographic techniques. The distinct spatial arrangement of its chiral centers differentiates it from its diastereomers, leading to unique physicochemical and biological properties. A thorough understanding of these stereochemical nuances is paramount for researchers and professionals in the field of drug development, as it directly impacts the interaction of these molecules with their biological targets and their overall pharmacological profile. The detailed experimental protocols outlined in this guide provide a framework for the robust characterization of yohimbine alkaloids and other complex chiral natural products.

The Architecture of Chirality: A Technical Guide to the Chemical Synthesis of Pseudoyohimbine and its Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of pseudoyohimbine and its stereoisomeric counterparts. The yohimbine (B192690) alkaloids, a class of structurally complex indole (B1671886) alkaloids, have garnered significant attention from the scientific community due to their diverse and potent biological activities. The subtle variations in the stereochemistry of these molecules can lead to profound differences in their pharmacological profiles, making the stereoselective synthesis of each isomer a critical endeavor for drug discovery and development.[1][2] This document details key synthetic strategies, presents quantitative data in a comparative format, provides detailed experimental protocols for pivotal reactions, and visualizes complex synthetic pathways.

Core Synthetic Strategies and Methodologies

The total synthesis of this compound and its stereoisomers—yohimbine, β-yohimbine, and alloyohimbine—has been a long-standing challenge in organic chemistry, serving as a platform for the development of novel synthetic methodologies.[3] Key strategic disconnections often involve the construction of the intricate pentacyclic core through convergent or linear sequences. Several powerful reactions have been employed to control the stereochemistry at the multiple chiral centers.

A prevalent and effective strategy involves an initial enantioselective synthesis of the D-ring precursor, followed by cyclization sequences to construct the C and E rings.[3] Notably, the Pictet-Spengler reaction is a cornerstone in many synthetic routes, enabling the formation of the tetrahydro-β-carboline core by reacting a tryptamine (B22526) derivative with an appropriate aldehyde or ketone.[4][5] Furthermore, intramolecular Diels-Alder (IMDA) cycloadditions have been successfully utilized to construct the C and D rings with a high degree of stereocontrol.[6][7] The choice of catalyst and reaction conditions in these key steps is paramount for achieving high diastereo- and enantioselectivity.

More recent approaches have focused on the collective total synthesis of all stereoisomers from a common intermediate, offering a divergent and efficient route to these valuable compounds.[4][5][8] These methods often employ sophisticated catalytic systems to orchestrate the stereochemical outcomes.

Quantitative Data Summary

The following tables summarize the quantitative data for key steps in the synthesis of this compound and its precursors, as reported in the literature.

| Reaction Step | Starting Material | Product | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |

| Enantioselective Pictet-Spengler/Amidation | Tryptamine derivative 5a and Pyrone dimer 7 | Pentacyclic intermediate 8a | Chiral Phosphoric Acid II (10 mol%) | 70 | 95 | - | [4] |

| Enantioselective Pictet-Spengler/Amidation | Tryptamine derivative 5b and Pyrone dimer 7 | Pentacyclic intermediate 8b | Chiral Phosphoric Acid II (10 mol%) | 80 | 91 | - | [4] |

| Epimerization to pseudo configuration | allo configured tetracycle 6 | pseudo configured tetracycle 20 | NaOEt in THF-EtOH (1:1) | 52 | - | - | [1] |

| Imine Condensation | Aldehyde 6a and Amino ester 7 | Imine 8a | Vacuum, 70 °C | 94 | - | - | [6] |

| Ni-catalyzed Asymmetric Decarboxylative Allylation | Allyl ester 9a | Homoallylic imine | Ni(0) with chiral ligand 12 | 93 | 70:30 er | - | [6] |

| Intramolecular Diels-Alder Cycloaddition | Triene 4a | endo-chair cycloadduct 15a | Sc(OTf)₃ | - | - | Single diastereomer | [6] |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the synthesis of this compound and its stereoisomers.

Protocol 1: Enantioselective Pictet-Spengler/Amidation Cascade (Tang, Lu, and Zu, 2024)

This protocol describes the one-pot synthesis of the pentacyclic core of yohimbine alkaloids from a tryptamine derivative and a pyrone dimer.[4]

-

Reaction: To a solution of the pyrone dimer 7 in dioxane at 10 °C is added the tryptamine derivative 5a .

-

Catalyst Addition: The chiral phosphoric acid catalyst II (10 mol%) is then added to the reaction mixture.

-

Reaction Conditions: The reaction is stirred at 10 °C and monitored by TLC until completion.

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the pentacyclic intermediate 8a .

-

Results: This procedure yields the product 8a in 70% yield with an enantiomeric excess of 95%.[4] The absolute stereochemistry was confirmed by X-ray crystallographic analysis.[4]

Protocol 2: Stereoselective Total Synthesis of (±)-Pseudoyohimbine (Stork and Guthikonda, 1972)

This protocol outlines a key transformation in the racemic synthesis of this compound.[6]

-

Reaction: An intermediate bicyclic hydroisoquinoline is reacted with an indolylethyl chain.

-

Cyclization: The resulting B-seco compound is cyclized to form the pentacyclic yohimbine skeleton.

-

Dehydrogenation and Reduction: The product is dehydrogenated with Hg(OAc)₂ to form an iminium salt, which is then reduced to yield a mixture of stereoisomers including (±)-pseudoyohimbine.[6]

-

Purification: The desired (±)-pseudoyohimbine is isolated from the mixture by chromatographic techniques.

-

Resolution: The racemic mixture can be resolved using l-camphorsulfonic acid to yield d-pseudoyohimbine.[6]

Protocol 3: Epimerization to the pseudo Configuration (Scheidt and co-workers, 2020)

This protocol describes the conversion of an allo configured intermediate to the corresponding pseudo stereoisomer.[1]

-

Reaction Setup: The allo configured tetracyclic intermediate 6 is dissolved in a 1:1 mixture of THF and ethanol.

-

Reagent Addition: The solution is cooled to -20 °C, and a solution of sodium ethoxide (NaOEt) is added dropwise.

-

Reaction Monitoring: The reaction progress is monitored by TLC to observe the epimerization at the C-15 stereocenter.

-

Quenching and Extraction: Once the reaction is complete, it is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by flash column chromatography to provide the pseudo configured product 20 in 52% yield.[1]

Visualization of Synthetic and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key synthetic workflows and a proposed signaling pathway for yohimbine alkaloids.

Caption: A divergent synthetic strategy for accessing all four stereoisomeric subfamilies of yohimbine alkaloids from a common pentacyclic intermediate.

Caption: A linear synthetic approach highlighting the key intramolecular Diels-Alder cycloaddition for the construction of the yohimbine core.

Caption: A simplified diagram illustrating the antagonistic effect of yohimbine isomers on the α2-adrenergic receptor and the potential involvement of the PLCγ1 signaling pathway.

Biological Significance and Stereochemical Impact

The diverse biological activities of yohimbine alkaloids are intrinsically linked to their three-dimensional structures.[2][9][10][11][12] The primary pharmacological action of yohimbine is as a selective α2-adrenergic receptor antagonist.[13][14] By blocking these receptors, yohimbine increases the release of norepinephrine, leading to various physiological effects.[13] Research has shown that stereoisomers of yohimbine exhibit different affinities for various receptors, leading to distinct pharmacological profiles.[15] For instance, while yohimbine is a potent α2-adrenergic antagonist, its stereoisomers can have varied activities at serotonin (B10506) and dopamine (B1211576) receptors.[16] One study on yohimbine's effect on vascular smooth muscle cell proliferation suggests a downregulation of the PLCγ1 signaling pathway, independent of the α2B-adrenergic receptor in that specific context.[17] This highlights the complexity of the signaling pathways modulated by these alkaloids and underscores the importance of synthesizing stereochemically pure compounds to elucidate their precise mechanisms of action and therapeutic potential. The development of efficient and stereoselective synthetic routes is therefore not just an academic challenge but a crucial step towards unlocking the full therapeutic potential of the yohimbine family of alkaloids.

References

- 1. A concise, enantioselective approach for the synthesis of yohimbine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedgrid.com [biomedgrid.com]

- 3. Enantioselective Syntheses of Yohimbine Alkaloids: Proving Grounds for New Catalytic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Collective total synthesis of stereoisomeric yohimbine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Conformationally Liberated Yohimbine Analogues and Evaluation of Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacological and biochemical properties of isomeric yohimbine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Yohimbine - Wikipedia [en.wikipedia.org]

- 17. Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Pseudoyohimbine hydrochloride.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoyohimbine hydrochloride, an indole (B1671886) alkaloid and a diastereomer of yohimbine (B192690), is a compound of significant interest in pharmacological research due to its potential as a selective α2-adrenergic receptor antagonist. This technical guide provides an in-depth overview of the physical and chemical properties of this compound hydrochloride, detailed experimental protocols for its analysis, and an elucidation of its primary mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutics targeting the adrenergic system.

Physical and Chemical Properties

This compound hydrochloride is the hydrochloride salt of this compound, a naturally occurring alkaloid. Its physical and chemical characteristics are crucial for its handling, formulation, and analytical characterization.

General Properties

| Property | Value | Source |

| Chemical Name | methyl (1R,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride | --INVALID-LINK--[1] |

| Synonyms | 3-Epiyohimbine hydrochloride, Corynanthine hydrochloride | --INVALID-LINK--[1] |

| Molecular Formula | C₂₁H₂₇ClN₂O₃ | --INVALID-LINK--[1] |

| Molecular Weight | 390.9 g/mol | --INVALID-LINK--[1] |

| Appearance | White to off-white crystalline powder (based on related compounds) | General knowledge |

| Melting Point | Needles from alcohol + ether, dec 258°C | --INVALID-LINK-- |

| Optical Rotation | [α]D²⁰ -10° (c = 1 in water) | --INVALID-LINK-- |

Solubility

Quantitative solubility data for this compound hydrochloride is not extensively reported. However, based on the properties of the related compound, Yohimbine hydrochloride, the following qualitative solubility profile can be expected:

| Solvent | Solubility |

| Water | Sparingly soluble |

| Ethanol (B145695) | Sparingly soluble |

| Methanol (B129727) | Soluble |

| DMSO | Soluble |

Note: For Yohimbine hydrochloride, the solubility in water is approximately 8 mg/mL and in ethanol is approximately 2.5 mg/mL.[2] These values can serve as an estimate for this compound hydrochloride, but experimental verification is recommended.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound hydrochloride. The following data is for the free base, this compound, and provides the basis for the hydrochloride salt's spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data for this compound have been reported in the Biological Magnetic Resonance Bank (BMRB) under accession bmse001303.[3]

¹³C NMR (in CDCl₃):

| Atom ID | Chemical Shift (ppm) |

| C1 | 51.915 |

| C2 | 119.3554 |

| C3 | 121.3843 |

| C4 | 117.9211 |

| C5 | 111.3809 |

| C6 | 22.9932 |

| C7 | 31.5813 |

| C8 | 16.9317 |

| C9 | 51.0111 |

| C10 | 32.4146 |

| C11 | 51.2477 |

| C12 | 40.2057 |

| C13 | 127.7558 |

| C14 | 107.8215 |

| C15 | 31.4355 |

| C16 | 135.8719 |

| C17 | 54.1034 |

| C18 | 67.3048 |

| C19 | 52.0013 |

| C20 | 132.9505 |

| C21 | 174.9632 |

¹H NMR (in CDCl₃, selected signals):

| Atom ID | Chemical Shift (ppm) |

| H27 (OCH₃) | 3.7908 |

| H30-H33 (Aromatic) | 7.1074 - 7.4835 |

| H48 (CH-OH) | 4.4736 |

| H49 (CH-COOCH₃) | 4.2139 |

For a complete list of ¹H NMR chemical shifts, please refer to the BMRB entry.

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak [M]⁺ at m/z 354.44. The fragmentation pattern would be characteristic of the yohimbine alkaloid skeleton, with key fragments arising from the retro-Diels-Alder cleavage of the C-ring. For this compound hydrochloride, electrospray ionization (ESI) in positive mode would likely show a prominent ion at m/z 355.20 [M+H]⁺.

Experimental Protocols

The following protocols are provided as a guide for the analysis of this compound hydrochloride and are based on established methods for related indole alkaloids.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is adapted from published HPLC methods for yohimbine hydrochloride.[4][5]

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v) with 0.1% trifluoroacetic acid. The exact ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 229 nm or 280 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a stock solution of this compound hydrochloride reference standard in methanol (e.g., 1 mg/mL) and dilute to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

Sample Preparation: Accurately weigh and dissolve the sample in methanol to achieve a similar concentration as the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.

-

Procedure: Inject the standard and sample solutions into the HPLC system. The purity of the sample is determined by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks, or by comparing it to the peak area of the reference standard.

Forced Degradation Study

This protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing.[1][6][7]

-

Objective: To identify potential degradation products and establish the intrinsic stability of this compound hydrochloride under various stress conditions.

-

Sample Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl and keep at 60°C for 24 hours.

-

Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH and keep at 60°C for 24 hours.

-

Oxidative Degradation: Mix the sample solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid sample in an oven at 80°C for 48 hours.

-

Photodegradation: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

-

Analysis: After the specified stress period, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration and analyze by the developed HPLC method (as described in 3.1) to assess the extent of degradation and identify any degradation products.

Mechanism of Action and Signaling Pathway

This compound hydrochloride is presumed to act as a competitive antagonist of α2-adrenergic receptors, similar to its diastereomer, yohimbine.[8][9][10] This antagonism primarily affects the presynaptic nerve terminals of the sympathetic nervous system.

α2-Adrenergic Receptor Antagonism

Presynaptic α2-adrenergic receptors function as part of a negative feedback loop to regulate the release of norepinephrine (B1679862) (noradrenaline). When norepinephrine is released into the synaptic cleft, it can bind to these autoreceptors, which in turn inhibits further norepinephrine release.

By blocking these α2-adrenergic receptors, this compound hydrochloride prevents the binding of norepinephrine, thereby inhibiting this negative feedback mechanism. This leads to an increased release of norepinephrine from the presynaptic neuron into the synaptic cleft.

Signaling Pathway

The α2-adrenergic receptor is a G-protein coupled receptor (GPCR) that is coupled to an inhibitory G-protein (Gi). The signaling cascade is as follows:

-

Norepinephrine Binding (Agonist): Under normal physiological conditions, norepinephrine binds to the α2-adrenergic receptor.

-

Gi Protein Activation: This binding activates the Gi protein.

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi protein inhibits the enzyme adenylyl cyclase.

-

Decreased cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).

-

Reduced Norepinephrine Release: The decrease in cAMP levels ultimately results in the inhibition of further norepinephrine release from the presynaptic terminal.

This compound hydrochloride's role is to block step 1, thereby preventing the entire downstream inhibitory cascade and leading to an increase in norepinephrine release.

Caption: α2-Adrenergic Receptor Antagonism by this compound Hydrochloride.

Conclusion

This compound hydrochloride is a valuable pharmacological tool for studying the α2-adrenergic system. Its distinct stereochemistry compared to yohimbine may confer unique properties that warrant further investigation. This technical guide provides a foundational understanding of its physical and chemical characteristics, along with practical experimental protocols and a clear depiction of its mechanism of action. It is hoped that this resource will facilitate future research into the therapeutic potential of this compound hydrochloride.

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. bmse001303 this compound at BMRB [bmrb.io]

- 4. A high-performance liquid chromatography assay for yohimbine HCl analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aensiweb.com [aensiweb.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. scispace.com [scispace.com]

- 8. The effect of alpha 2-adrenoceptor antagonists in isolated globally ischemic rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. The alpha 2-adrenergic receptor antagonist yohimbine inhibits epinephrine-induced platelet aggregation in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Pseudoyohimbine as an Alpha-2 Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Pharmacological Data

Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that are classified into three subtypes: α2A, α2B, and α2C. These receptors are crucial in regulating neurotransmitter release and play significant roles in the central and peripheral nervous systems. The antagonistic activity of compounds like pseudoyohimbine is quantified by their binding affinity (Ki) and functional inhibition (IC50).

While comprehensive data for this compound across the three human receptor subtypes is not available in the cited literature, the data for its extensively studied diastereomer, yohimbine, is presented below to offer a comparative pharmacological benchmark. Yohimbine is a potent, relatively non-selective alpha-2 antagonist.

Table 1: Pharmacological Profile of Yohimbine at Human Alpha-2 Adrenergic Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay | IC50 (nM) | Efficacy |

| Alpha-2A | 1.4 - 3.1 | [³H]Rauwolscine Binding | ~8.4 | Antagonist |

| Alpha-2B | 2.0 - 7.1 | [³H]Rauwolscine Binding | Not Reported | Antagonist |

| Alpha-2C | 0.88 | [³H]Rauwolscine Binding | Not Reported | Antagonist |

Note: Data is compiled from various sources and methodologies, which can lead to variations in reported values. The table provides a representative range.

Experimental Protocols

The characterization of an alpha-2 antagonist like this compound relies on standardized in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for each alpha-2 adrenergic receptor subtype by measuring its ability to compete with a known radiolabeled antagonist.

-

Methodology:

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected to express a single human alpha-2 adrenergic receptor subtype (α2A, α2B, or α2C) are cultured to confluence.

-

Cells are harvested, and a crude membrane preparation is isolated via differential centrifugation. The final membrane pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and stored at -80°C. Protein concentration is determined using a standard method like the Bradford assay.

-

-

Competition Binding Assay:

-

A fixed concentration of a selective alpha-2 antagonist radioligand, such as [³H]Rauwolscine or [³H]RX821002, is incubated with the cell membranes.

-

Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., 10 µM phentolamine).

-

The reaction is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

The filters are washed multiple times with ice-cold buffer to separate bound from free radioligand.

-

The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

[³⁵S]GTPγS Functional Assay

-

Objective: To assess the functional antagonist activity of this compound by measuring its ability to block agonist-stimulated G-protein activation.

-

Methodology:

-

Membrane Preparation: Receptor-expressing membranes are prepared as described in the binding assay protocol.

-

Assay Conditions:

-

Membranes are incubated in an assay buffer containing GDP (to ensure G-proteins are in their inactive state), MgCl₂, and NaCl.

-

Varying concentrations of the antagonist (this compound) are pre-incubated with the membranes.

-

A fixed, sub-maximal concentration of an alpha-2 agonist (e.g., norepinephrine (B1679862) or UK-14,304) is added to stimulate the receptor.

-

The reaction is initiated by the addition of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

The incubation is carried out at 30°C for a defined period (e.g., 30-60 minutes).

-

-

Separation and Detection: The assay is terminated, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS via rapid filtration, similar to the binding assay. Radioactivity is quantified by scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50) is calculated. This value provides a measure of the functional potency of the antagonist.

-

Visualizations: Pathways and Workflows

Signaling Pathway of Alpha-2 Adrenergic Receptor Antagonism

Alpha-2 adrenergic receptors are inhibitory G-protein coupled receptors (GPCRs). When activated by an agonist like norepinephrine, they inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound acts by competitively binding to the receptor, thereby preventing the agonist from binding and initiating this signaling cascade.

Pseudoyohimbine's Mechanism of Action at Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoyohimbine, a stereoisomer of yohimbine (B192690), is an indole (B1671886) alkaloid with known sympatholytic activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound at adrenergic receptors. While research on this compound is less extensive than that on its diastereomer, yohimbine, this document synthesizes the available quantitative data, outlines relevant experimental protocols, and illustrates the key signaling pathways involved. The primary mechanism of action for this class of compounds is competitive antagonism at α2-adrenergic receptors, leading to an increase in norepinephrine (B1679862) release. This guide aims to serve as a detailed resource for researchers and professionals in drug development interested in the pharmacology of this compound and its potential therapeutic applications.

Introduction

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to the regulation of numerous physiological processes mediated by the catecholamines epinephrine (B1671497) and norepinephrine. These receptors are broadly classified into α and β subtypes, each with further subdivisions (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3). This compound's interaction with these receptors, particularly the α2 subtypes, is the basis of its pharmacological effects. Understanding the precise mechanism of action, including binding affinities and functional consequences, is crucial for the development of novel therapeutics.

Quantitative Analysis of this compound's Interaction with Adrenergic Receptors

Quantitative data on the binding affinity and functional potency of this compound at various adrenergic receptor subtypes is limited in the public domain. However, data for its stereoisomers, particularly yohimbine and rauwolscine (B89727), provide a strong inferential basis for its likely activity profile. It is important to note that stereochemistry can significantly impact receptor affinity and selectivity.

Table 1: Comparative Binding Affinities (Ki in nM) of Yohimbine Isomers at Adrenergic and Serotonin Receptors

| Receptor Subtype | Yohimbine (pKi) | Rauwolscine (Ki, nM) | Corynanthine (B1669447) (potency order) | This compound (potency order) |

| α1-Adrenergic | 6.7 (ADRA1A), 6.8 (ADRA1B), 6.8 (ADRA1D)[1] | > Yohimbine[2] | ||

| α2-Adrenergic | 8.2-8.5 (ADRA2A), 8.7 (ADRA2B), 9.6 (ADRA2C)[1] | High affinity[2] | ||

| β-Adrenergic | ||||

| 5-HT1A | 7.3[1] | 158 ± 69[3] | ||

| 5-HT1B | 6.8[1] | |||

| 5-HT1D | 7.6[1] | |||

| Dopamine D2 | 6.4[1] | |||

| Dopamine D3 | Low affinity[1] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity. Data for this compound is largely qualitative from comparative studies.

Studies on yohimbine stereoisomers have demonstrated a clear stereoselectivity for adrenergic receptors. Yohimbine and its diastereomer rauwolscine are potent and selective antagonists of α2-adrenergic receptors, while another isomer, corynanthine, shows a preference for α1-adrenergic receptors.[2] In functional assays using rat aortic strips, the order of potency for α1-adrenoceptor antagonism was determined to be corynanthine > yohimbine > rauwolscine, as indicated by their pA2 values.[4]

Signaling Pathways

The interaction of this compound with adrenergic receptors initiates specific intracellular signaling cascades. As a primary α2-adrenergic antagonist, its main effect is to block the inhibitory signaling of this receptor subtype.

α2-Adrenergic Receptor Signaling

α2-Adrenergic receptors are coupled to the inhibitory G protein, Gi. Upon activation by endogenous agonists like norepinephrine, the αi subunit of the G protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By acting as a competitive antagonist, this compound prevents this agonist-induced inhibition, thereby maintaining or increasing cAMP levels.

α1-Adrenergic Receptor Signaling

While this compound's primary action is at α2 receptors, its stereoisomers are known to have some affinity for α1 receptors. α1-Adrenergic receptors are coupled to the Gq/11 G protein. Agonist binding activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. Any antagonist activity of this compound at these receptors would block this cascade.

Experimental Protocols

The characterization of this compound's interaction with adrenergic receptors involves standard pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for different adrenergic receptor subtypes.

Objective: To quantify the affinity of this compound for α1- and α2-adrenergic receptors.

Materials:

-

Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines like HEK293 or CHO, or from tissues known to express the receptor).

-

Radioligand specific for the receptor subtype (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine or [3H]-Rauwolscine for α2).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like phentolamine).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add the non-specific binding control.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation Assay

This assay is used to determine the functional potency (e.g., pA2) of this compound as an antagonist at α2-adrenergic receptors.

Objective: To measure the ability of this compound to antagonize agonist-induced inhibition of cAMP production.

Materials:

-

Whole cells expressing the α2-adrenergic receptor of interest.

-

An α2-adrenergic agonist (e.g., UK 14,304 or clonidine).

-

This compound solutions of varying concentrations.

-

Forskolin (B1673556) (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or bioluminescence-based).

Procedure:

-

Cell Culture: Plate cells in a suitable multi-well plate and allow them to adhere.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound and a phosphodiesterase inhibitor.

-

Stimulation: Add a fixed concentration of the α2-agonist along with forskolin to all wells except the basal control.

-

Incubation: Incubate for a defined period to allow for changes in intracellular cAMP levels.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the agonist concentration in the presence and absence of different concentrations of this compound. Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist (this compound) concentration. The x-intercept of this plot provides the pA2 value, which is the negative logarithm of the antagonist's equilibrium dissociation constant. A slope of 1 is indicative of competitive antagonism.

Conclusion

References

- 1. Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of yohimbine stereoisomers on contractions of rat aortic strips produced by agonists with different selectivity for alpha 1- and alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-affinity binding of agonists to beta-adrenergic receptors on intact cells - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Receptor Binding Affinities of Yohimbine Isomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinities of yohimbine (B192690) and its key stereoisomers: rauwolscine (B89727), corynanthine (B1669447), and pseudoyohimbine. The document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the pharmacological profiles of these compounds. While extensive quantitative data is available for yohimbine, rauwolscine, and corynanthine, it is important to note that publicly accessible, quantitative receptor binding data for this compound is notably scarce in the scientific literature. This guide, therefore, focuses on a detailed comparison of the former three isomers, with qualitative insights into this compound where available.

Comparative Receptor Binding Affinities

The following tables summarize the binding affinities (Ki, in nM) of yohimbine, rauwolscine, and corynanthine for a range of adrenergic, serotonergic, and dopaminergic receptors. A lower Ki value indicates a higher binding affinity.

Adrenergic Receptor Binding Affinities (Ki in nM)

| Receptor Subtype | Yohimbine | Rauwolscine | Corynanthine |

| α1-Adrenergic | |||

| α1A | 199.5[1] | 158.5[1] | 25.1[1] |

| α1B | 158.5[1] | 125.9[1] | 39.8[1] |

| α1D | 158.5[1] | 199.5[1] | 63.1[1] |

| α2-Adrenergic | |||

| α2A | 3.0[1] | 1.6[1] | 251.2[1] |

| α2B | 1.6[1] | 1.3[1] | 316.2[1] |

| α2C | 0.5[1] | 0.6[1] | 158.5[1] |

Serotonergic Receptor Binding Affinities (Ki in nM)

| Receptor Subtype | Yohimbine | Rauwolscine | Corynanthine |

| 5-HT1A | 50.1[2] | 63.1[2] | - |

| 5-HT1B | 158.5[2] | - | - |

| 5-HT1D | 25.1[2] | 100.0[2] | - |

| 5-HT2A | 794.3[1] | - | - |

| 5-HT2B | 398.1[1] | - | - |

| 5-HT2C | 1258.9[1] | - | - |

Data for corynanthine at serotonergic receptors is limited in the reviewed literature.

Dopaminergic Receptor Binding Affinities (Ki in nM)

| Receptor Subtype | Yohimbine | Rauwolscine | Corynanthine |

| D2 | 398.1[2] | - | - |

| D3 | 1995.3[2] | - | - |

Data for rauwolscine and corynanthine at dopaminergic receptors is limited in the reviewed literature.

Experimental Protocols: Radioligand Binding Assays

The binding affinity data presented in this guide are primarily derived from in vitro radioligand binding assays. These assays are a fundamental technique in pharmacology for determining the affinity of a ligand for a receptor. A generalized protocol for such an assay is as follows:

1. Membrane Preparation:

-

Tissue (e.g., brain cortex, spleen) or cells expressing the receptor of interest are homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

-